molecular formula C21H24N4O3S B11596403 ethyl 4-{butyl[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino}benzoate

ethyl 4-{butyl[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B11596403
M. Wt: 412.5 g/mol
InChI Key: QIHPOYIUORRIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a unique combination of functional groups, including an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde, under acidic conditions . The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Amide, thioester

Mechanism of Action

The mechanism of action of ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety can bind to the active site of enzymes, inhibiting their activity by forming stable complexes . Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-(N-BUTYL-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 4-[butyl-[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C21H24N4O3S/c1-3-5-13-25(16-10-8-15(9-11-16)20(27)28-4-2)18(26)14-29-21-23-17-7-6-12-22-19(17)24-21/h6-12H,3-5,13-14H2,1-2H3,(H,22,23,24)

InChI Key

QIHPOYIUORRIPM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(C=C1)C(=O)OCC)C(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.